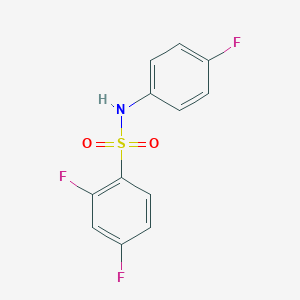
2-chloro-N-(2,6-diisopropylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,6-diisopropylphenyl)nicotinamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in various physiological processes such as inflammation, pain, and immune response. The P2X7 receptor has been implicated in various diseases, including neurodegenerative disorders, cancer, and autoimmune diseases.
Mécanisme D'action
2-chloro-N-(2,6-diisopropylphenyl)nicotinamide is a selective antagonist for the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. This compound blocks the activation of the P2X7 receptor by binding to a specific site on the receptor. This blockade prevents the influx of calcium ions and the release of pro-inflammatory cytokines, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce pain in various animal models, including neuropathic pain and inflammatory pain. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2,6-diisopropylphenyl)nicotinamide has several advantages for lab experiments. It is a selective antagonist for the P2X7 receptor, which allows for specific targeting of this receptor. This compound has also been extensively studied, and its effects have been well-characterized in various animal models. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the effects of this compound may vary depending on the animal model and the route of administration.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(2,6-diisopropylphenyl)nicotinamide. One direction is to investigate its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its effects on the immune system and its potential use in cancer immunotherapy. In addition, further studies are needed to understand the long-term effects of this compound and its potential side effects. Overall, this compound has great potential for the development of new therapies for various diseases, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2,6-diisopropylphenyl)nicotinamide involves a multi-step process, which starts with the reaction of 2,6-diisopropylaniline with 2-chloronicotinoyl chloride. This intermediate product is then further reacted with 2-amino-3,5-dichloropyridine to obtain this compound. The synthesis of this compound has been reported in several publications, and the yield of the final product is around 30-40%.
Applications De Recherche Scientifique
2-chloro-N-(2,6-diisopropylphenyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. This compound has also been investigated for its potential use in the treatment of cancer and autoimmune diseases. In addition, this compound has been used as a tool to study the role of P2X7 receptor in various physiological processes.
Propriétés
Formule moléculaire |
C18H21ClN2O |
|---|---|
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
2-chloro-N-[2,6-di(propan-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN2O/c1-11(2)13-7-5-8-14(12(3)4)16(13)21-18(22)15-9-6-10-20-17(15)19/h5-12H,1-4H3,(H,21,22) |
Clé InChI |
HDWGFSFLFNTGPM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(N=CC=C2)Cl |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)

![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)

![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)
![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)

![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)
![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)

